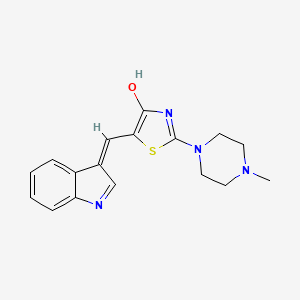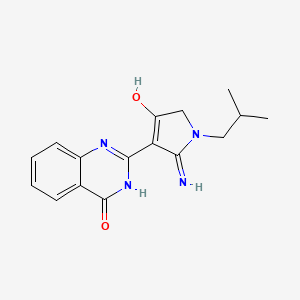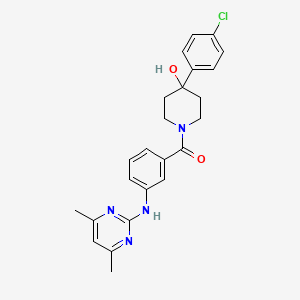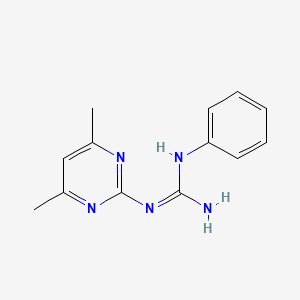
(5E)-5-(1H-indol-3-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole moiety, a piperazine ring, and a thiazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of an indole derivative with a thiazole precursor. The reaction conditions may include:
Reagents: Indole-3-carboxaldehyde, 4-methylpiperazine, thioamide
Catalysts: Acid or base catalysts to facilitate the condensation reaction
Solvents: Common organic solvents such as ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-100°C) to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones
Reduction: Reduction of the indole moiety to form dihydroindole derivatives
Substitution: Electrophilic or nucleophilic substitution reactions on the indole or thiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying biological processes involving indole and thiazole derivatives
Medicine: Potential therapeutic agent for targeting specific diseases, such as cancer or infectious diseases
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the thiazole ring could modulate enzyme activity. Detailed studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE
- 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERIDINO)-1,3-THIAZOL-4(5H)-ONE
- 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLMORPHOLINO)-1,3-THIAZOL-4(5H)-ONE
Uniqueness
The uniqueness of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)17-19-16(22)15(23-17)10-12-11-18-14-5-3-2-4-13(12)14/h2-5,10-11,22H,6-9H2,1H3/b12-10+ |
InChI Key |
RKISNZZUCGJMSZ-ZRDIBKRKSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10863101.png)
![2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide](/img/structure/B10863103.png)
![N-[2-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10863125.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B10863130.png)

![(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10863134.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863139.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide](/img/structure/B10863162.png)
![N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10863164.png)
![1-(2,4-Dimethylphenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B10863169.png)
![Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B10863179.png)
